5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid

CAS No.: 91569-97-0

Cat. No.: VC3237858

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91569-97-0 |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | KHOOMTRVPBUDMG-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structure

Basic Information

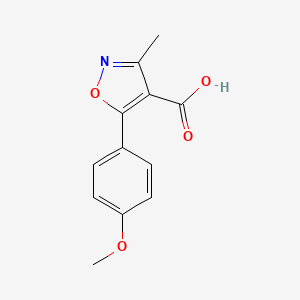

5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound characterized by an isoxazole core with specific substitution patterns. The compound is identified in chemical databases with unique identifiers that distinguish it from related compounds. It contains an isoxazole ring (a five-membered heterocycle with adjacent oxygen and nitrogen atoms) substituted with three functional groups: a 4-methoxyphenyl group, a methyl group, and a carboxylic acid group .

The compound's structural features contribute to its potential reactivity and biological interactions. The isoxazole ring provides a rigid scaffold that positions its substituents in a specific spatial arrangement, which may be important for any biological activity. The 4-methoxyphenyl group at position 5 adds aromaticity and potential for hydrogen bonding through the methoxy oxygen, while the carboxylic acid at position 4 provides acidic properties and additional hydrogen bonding capabilities .

Identification Parameters

The compound has several identification parameters that are important for its characterization and distinction from other similar compounds. These parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| PubChem CID | 28275796 |

| CAS Registry Number | 91569-97-0 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid |

| InChI | InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) |

| InChIKey | KHOOMTRVPBUDMG-UHFFFAOYSA-N |

Physical and Chemical Properties

Chemical Properties

The chemical properties of this compound are primarily determined by its functional groups and heterocyclic structure. The carboxylic acid group at position 4 is acidic and can participate in acid-base reactions, forming salts with bases. This functionality also enables esterification reactions, as seen in related compounds like the ethyl ester derivative mentioned in the search results .

The isoxazole ring itself is an electron-deficient heterocycle with unique reactivity patterns. The methoxy group on the phenyl ring is an electron-donating group that can influence the electronic distribution in the molecule. These features collectively determine the compound's reactivity in various chemical transformations.

The compound can potentially engage in several types of reactions:

-

Acid-base reactions through the carboxylic acid group

-

Nucleophilic substitution reactions

-

Potential ring-opening reactions under specific conditions

-

Coordination with metals through the carboxylic acid and isoxazole nitrogen

Synthesis Methods

Specific Synthesis Example

Based on the information available for related compounds, a potential synthetic route for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid might involve the preparation of an ester intermediate followed by hydrolysis to obtain the carboxylic acid.

A patent method described for the preparation of 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid (an isomer of our target compound) involves several steps:

-

Reaction of oxammonium hydrochloride in a mixed solvent system

-

Addition of 4-methoxybenzaldehyde and subsequent reaction

-

Addition of various reagents including methyl acrylate

-

pH adjustment and isolation of the methyl ester intermediate

-

Hydrolysis with potassium hydroxide to obtain the carboxylic acid

This synthetic approach could potentially be adapted for the synthesis of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid by modifying the reactants to achieve the desired substitution pattern.

Structural Analogs and Derivatives

Related Isoxazole Compounds

Several structural analogs of 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid appear in chemical databases and literature. These compounds share the isoxazole core but differ in substitution patterns or functional groups. Understanding these analogs provides context for the potential properties and applications of our target compound.

Some notable analogs include:

-

Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate: This is an ester derivative with a different substitution pattern on the isoxazole ring. It has a molecular weight of 233.22 g/mol and contains the same 4-methoxyphenyl group .

-

3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid: This is a partially reduced (dihydro) variant with a different arrangement of substituents. It has a molecular weight of 235.24 g/mol .

-

Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: This is the ethyl ester of a compound similar to our target, with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol .

Structure-Activity Relationships

Structure-activity relationships (SAR) in isoxazole derivatives provide insights into how structural modifications affect biological activity. While specific SAR data for 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid is limited in the search results, information from related compounds suggests important trends.

For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact biological activity. In the case of 3-(3-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the addition of a chloro substituent enhances its anticancer properties.

The position of substituents on the isoxazole ring also plays a crucial role in determining biological activity. The methyl group at position 3 in our target compound likely contributes to its lipophilicity and may influence receptor binding in biological systems.

Spectroscopic Analysis

Mass Spectrometry Considerations

Mass spectrometry would provide valuable information for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 233, corresponding to the molecular weight of 233.22 g/mol .

Characteristic fragmentation patterns might include:

-

Loss of the carboxylic acid group (COOH, 45 Da)

-

Cleavage of the methoxy group (OCH₃, 31 Da)

-

Fragmentation of the isoxazole ring

-

Loss of the methyl group (CH₃, 15 Da)

These spectral characteristics would be essential for confirming the identity and purity of synthesized 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume